N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLTETRADECANEHYDRAZIDE
Overview
Description
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide is a complex organic compound characterized by the presence of morpholine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide typically involves the reaction of 4,6-dimorpholin-4-yl-1,3,5-triazine with N-methyltetradecanohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)benzohydrazide
- (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
Uniqueness
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide is unique due to its specific structural features, such as the combination of morpholine and triazine rings with a long alkyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methyltetradecanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N7O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(34)30-31(2)24-27-25(32-15-19-35-20-16-32)29-26(28-24)33-17-21-36-22-18-33/h3-22H2,1-2H3,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKORFFWHFZWGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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